3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone

Vue d'ensemble

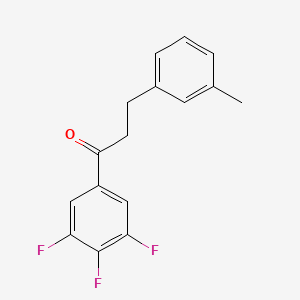

Description

3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group and a methylphenyl group attached to a propiophenone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of potassium trifluoroborate salts as reagents can enhance the efficiency of the process due to their stability and compatibility with various reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone can undergo several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Applications De Recherche Scientifique

3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the production of advanced materials, such as polymers and coatings

Mécanisme D'action

The mechanism of action of 3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-3-methylmethcathinone: This compound has a similar structure but with a chlorine substituent instead of fluorine.

Mephedrone (4-methylmethcathinone): Another related compound with a methyl group on the phenyl ring.

Methcathinone: A simpler analog without the trifluoromethyl group

Uniqueness

3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its effectiveness in various applications compared to similar compounds .

Activité Biologique

3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl and methylphenyl substituents, is part of a broader class of compounds known for their diverse pharmacological profiles. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic interventions.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 292.27 g/mol. The structural features include:

- A trifluoromethyl group that enhances lipophilicity and potentially alters the compound's interaction with biological targets.

- A methylphenyl group that may influence the compound's binding affinity to various receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction.

- Antiviral Properties : Some derivatives of similar structures have shown antiviral activity, suggesting a potential for this compound in antiviral drug development.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, several pathways have been proposed based on related compounds:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, particularly at the G2/M phase, leading to increased apoptosis in sensitive cell lines.

- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, contributing to cytotoxic effects in cancer cells.

- Modulation of Enzyme Activity : Potential interactions with cytochrome P450 enzymes could influence drug metabolism and efficacy.

Antitumor Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, an MTT assay was conducted to determine the half-maximal inhibitory concentration (IC50) values across different cell types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis and G2/M arrest |

| HeLa (Cervical) | 20 | ROS generation leading to cell death |

| A549 (Lung) | 25 | Inhibition of proliferation |

These findings indicate a promising profile for further development as an anticancer agent.

Antiviral Activity

In studies assessing antiviral properties, derivatives similar to this compound demonstrated significant inhibition against viral replication in vitro. Compounds were tested against common viruses such as influenza and herpes simplex virus, showing effective dose-response relationships.

Propriétés

IUPAC Name |

3-(3-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O/c1-10-3-2-4-11(7-10)5-6-15(20)12-8-13(17)16(19)14(18)9-12/h2-4,7-9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKFTCZCIGSQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644101 | |

| Record name | 3-(3-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-24-6 | |

| Record name | 1-Propanone, 3-(3-methylphenyl)-1-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.